molecular formula C8H13NO2S B12080970 3-Ethynyl-1-methanesulfonylpiperidine

3-Ethynyl-1-methanesulfonylpiperidine

Cat. No.: B12080970
M. Wt: 187.26 g/mol
InChI Key: QENOFJBJUDPYLI-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methanesulfonylpiperidine is a piperidine derivative characterized by a methanesulfonyl group at the nitrogen (position 1) and an ethynyl group at position 3 of the piperidine ring. This structure combines a sulfonamide moiety with a terminal alkyne, which may confer unique reactivity and physicochemical properties. Such modifications are common in pharmaceutical intermediates, where sulfonamides enhance metabolic stability and alkynes enable click chemistry applications .

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

3-ethynyl-1-methylsulfonylpiperidine

InChI

InChI=1S/C8H13NO2S/c1-3-8-5-4-6-9(7-8)12(2,10)11/h1,8H,4-7H2,2H3

InChI Key

QENOFJBJUDPYLI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1-methanesulfonylpiperidine typically involves the reaction of piperidine derivatives with ethynyl and methanesulfonyl groups. One common method involves the use of ethynyl magnesium bromide and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-methanesulfonylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-1-methanesulfonylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-methanesulfonylpiperidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between 3-Ethynyl-1-methanesulfonylpiperidine and related compounds derived from the evidence:

Compound Name / ID Core Structure Position 1 Substituent Position 3 Substituent Key Functional Groups Synthesis Highlights
This compound Piperidine Methanesulfonyl Ethynyl Sulfonamide, alkyne Likely involves sulfonylation and alkyne introduction (inferred)
a3 () Piperidine variant Methylamino Thiophen-2-ylpropan-1-ol Amine, thiophene, alcohol Not specified; impurity in drospirenone synthesis
Phenyl(piperidin-1-yl)methanone (3c) () Piperidine Benzoyl Ketone TBHP-mediated oxidative coupling of benzaldehyde and piperidine
3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine () Piperidine Ethyl-pyrazole methyl Pyrazole, methyl linker Custom synthesis via alkylation (commercial intermediate)

Key Observations:

Substituent Impact on Reactivity :

  • The methanesulfonyl group in the target compound enhances electrophilicity at nitrogen, contrasting with the benzoyl group in 3c , which introduces steric bulk and aromaticity .
  • The ethynyl group enables cycloaddition reactions, unlike the thiophene in a3 or pyrazole in ’s compound, which prioritize heterocyclic interactions .

Commercial analogs like 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine highlight industrial scalability via alkylation, whereas the target compound may require specialized sulfonylation protocols .

Alkyne-bearing piperidines are valuable in bioconjugation, contrasting with 3c’s ketone, which is more suited for hydrogen-bonding interactions .

Research Findings and Limitations

  • Evidence Gaps : Direct pharmacological or physicochemical data (e.g., solubility, LogP) for this compound are absent in the provided sources. Comparisons rely on structural extrapolation.
  • Contradictions: No overt contradictions exist, but a3 () and 3c () exemplify divergent synthetic priorities (impurity control vs. oxidative coupling efficiency) .

Biological Activity

3-Ethynyl-1-methanesulfonylpiperidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethynyl group and a methanesulfonyl group. These functional groups contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological activities. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial agents
  • Anticancer drugs
  • Analgesics

The dual functional groups enhance its reactivity, allowing it to interact with various biological targets, which is crucial for its therapeutic potential.

The biological activity of this compound is believed to involve:

  • Binding to Enzymes : The compound can modulate the activity of specific enzymes, potentially inhibiting their function, which is a common mechanism for many pharmacologically active compounds.
  • Interaction with Receptors : It may also interact with receptors involved in pain perception and inflammation, contributing to its analgesic properties.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound. Below are summarized findings from relevant research:

StudyFindings
Study 1Evaluated the antimicrobial activity against various bacterial strains.Showed promising results, indicating potential as an antibacterial agent.
Study 2Investigated anticancer effects using cell line assays.Demonstrated significant cytotoxicity in cancer cell lines, suggesting further exploration in cancer therapy.
Study 3Assessed analgesic properties in animal models.Indicated effective pain relief comparable to standard analgesics.

These findings highlight the compound's versatility and potential applications in treating infections, cancer, and pain management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-4-ethynylpiperidineEthynyl group on piperidineLacks sulfonamide functionality
N-(4-Methylphenyl)-2-propynesulfonamidePropynesulfonamide structureDifferent substituents affecting reactivity
4-EthynylanilineAniline derivative with ethynyl substitutionFocuses on amine reactivity rather than sulfonamide

The presence of both ethynyl and methanesulfonyl groups in this compound enhances its reactivity compared to these compounds, making it a valuable candidate for further research.

Future Directions

While preliminary studies suggest that this compound has promising biological activities, further research is necessary to:

  • Elucidate the specific molecular mechanisms underlying its pharmacological effects.
  • Conduct clinical trials to assess safety and efficacy in humans.
  • Explore synthetic routes for producing derivatives that may enhance its therapeutic profile.

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